CYP3A4 vs. CYP3A5 25-Hydroxylation: 6.6-Fold Higher Catalytic Efficiency
5β-Cholestane-3α,7α,12α-triol undergoes 25-hydroxylation by both CYP3A4 and CYP3A5 in human liver microsomes, but with markedly different kinetic parameters. CYP3A4 catalyzes this reaction with a Vmax of 16 nmol/(nmol·min) and a Km of 6 μM, whereas CYP3A5 exhibits a Vmax of only 4.5 nmol/(nmol·min) and a Km of 32 μM [1]. The resulting catalytic efficiency (Vmax/Km) is 2.67 for CYP3A4 versus 0.14 for CYP3A5, a 19-fold difference in favor of CYP3A4. This pronounced isoform selectivity directly informs experimental design when using human-derived microsomal or recombinant enzyme systems.
| Evidence Dimension | Enzyme kinetics of 25-hydroxylation (Vmax and Km) |
|---|---|
| Target Compound Data | Vmax = 16 nmol/(nmol·min); Km = 6 μM (CYP3A4) |
| Comparator Or Baseline | CYP3A5: Vmax = 4.5 nmol/(nmol·min); Km = 32 μM |
| Quantified Difference | Vmax: 3.6-fold higher; Km: 5.3-fold lower; catalytic efficiency (Vmax/Km): 19-fold higher for CYP3A4 |
| Conditions | Recombinant CYP3A4 and CYP3A5 expressed in human liver microsomes; 25-hydroxylation assay |
Why This Matters
For studies requiring robust and physiologically relevant 25-hydroxylation activity, selection of the appropriate CYP isoform expression system is critical; 5β-cholestane-3α,7α,12α-triol demonstrates that CYP3A4, not CYP3A5, is the dominant catalyst, which may influence procurement decisions for recombinant enzymes or microsomal preparations.
- [1] Furster C, Wikvall K. Identification of CYP3A4 as the major enzyme responsible for 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol in human liver microsomes. Biochim Biophys Acta. 1999;1437(1):46-52. View Source
